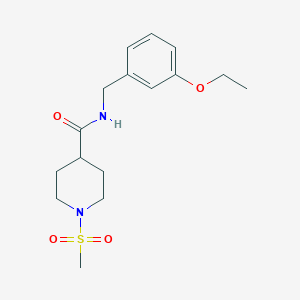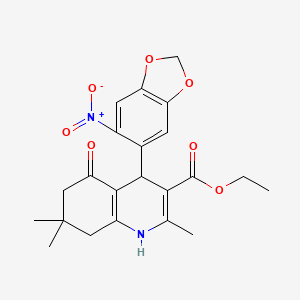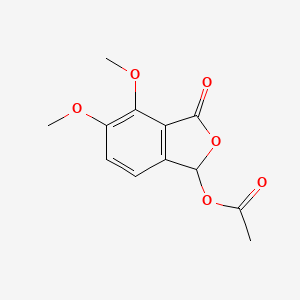![molecular formula C13H10ClN5O5 B14951109 2-chloro-5-(5-{(E)-[2-(N'-nitrocarbamimidoyl)hydrazinylidene]methyl}furan-2-yl)benzoic acid](/img/structure/B14951109.png)
2-chloro-5-(5-{(E)-[2-(N'-nitrocarbamimidoyl)hydrazinylidene]methyl}furan-2-yl)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-chloro-5-(5-{(E)-[2-(N’-nitrocarbamimidoyl)hydrazinylidene]methyl}furan-2-yl)benzoic acid is a complex organic compound with a unique structure that combines a chlorinated benzoic acid moiety with a nitrocarbamimidoyl-substituted furan ring
準備方法
The synthesis of 2-chloro-5-(5-{(E)-[2-(N’-nitrocarbamimidoyl)hydrazinylidene]methyl}furan-2-yl)benzoic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:
Chlorination: Substitution of a hydrogen atom with a chlorine atom on the aromatic ring.
Furan Ring Formation: Construction of the furan ring through cyclization reactions.
Hydrazinylidene Substitution: Introduction of the hydrazinylidene group through condensation reactions.
Final Assembly: Coupling of the furan ring with the chlorinated benzoic acid derivative to form the final compound.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.
化学反応の分析
2-chloro-5-(5-{(E)-[2-(N’-nitrocarbamimidoyl)hydrazinylidene]methyl}furan-2-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Condensation: The hydrazinylidene group can participate in condensation reactions to form new compounds.
Common reagents used in these reactions include reducing agents like sodium borohydride, oxidizing agents like potassium permanganate, and nucleophiles like amines and thiols. Major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
2-chloro-5-(5-{(E)-[2-(N’-nitrocarbamimidoyl)hydrazinylidene]methyl}furan-2-yl)benzoic acid has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties, such as luminescence or conductivity.
Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules, providing insights into molecular mechanisms and pathways.
Industrial Applications: The compound can be used in the synthesis of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 2-chloro-5-(5-{(E)-[2-(N’-nitrocarbamimidoyl)hydrazinylidene]methyl}furan-2-yl)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrocarbamimidoyl group can form hydrogen bonds and electrostatic interactions with target molecules, while the furan and benzoic acid moieties provide additional binding sites. These interactions can modulate the activity of the target molecules, leading to various biological effects.
類似化合物との比較
Similar compounds to 2-chloro-5-(5-{(E)-[2-(N’-nitrocarbamimidoyl)hydrazinylidene]methyl}furan-2-yl)benzoic acid include:
2-chloro-5-nitrobenzoic acid: A simpler compound with similar structural features but lacking the furan and hydrazinylidene groups.
5-nitro-2-furancarboxylic acid: Contains the furan ring and nitro group but lacks the chlorinated benzoic acid moiety.
2-chloro-5-iodobenzhydrazide: Similar in structure but with an iodine atom instead of a nitrocarbamimidoyl group.
特性
分子式 |
C13H10ClN5O5 |
|---|---|
分子量 |
351.70 g/mol |
IUPAC名 |
2-chloro-5-[5-[(E)-[[(Z)-N'-nitrocarbamimidoyl]hydrazinylidene]methyl]furan-2-yl]benzoic acid |
InChI |
InChI=1S/C13H10ClN5O5/c14-10-3-1-7(5-9(10)12(20)21)11-4-2-8(24-11)6-16-17-13(15)18-19(22)23/h1-6H,(H,20,21)(H3,15,17,18)/b16-6+ |
InChIキー |
LZJBKCBKMYNOLU-OMCISZLKSA-N |
異性体SMILES |
C1=CC(=C(C=C1C2=CC=C(O2)/C=N/N/C(=N\[N+](=O)[O-])/N)C(=O)O)Cl |
正規SMILES |
C1=CC(=C(C=C1C2=CC=C(O2)C=NNC(=N[N+](=O)[O-])N)C(=O)O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2E)-2-({[(4-chlorophenyl)carbamoyl]oxy}imino)-N-(4-methylphenyl)ethanamide](/img/structure/B14951030.png)

![N-(3-fluorophenyl)-2-[(2E)-2-(2-iodobenzylidene)hydrazinyl]-2-oxoacetamide](/img/structure/B14951047.png)

![4-chloro-N-((E)-2-(2-furyl)-1-{[(2-methoxyethyl)amino]carbonyl}ethenyl)benzamide](/img/structure/B14951056.png)

![3-chloro-N-{3-[(1E)-1-(2-{[(4-nitrobenzyl)sulfanyl]acetyl}hydrazinylidene)ethyl]phenyl}benzamide](/img/structure/B14951080.png)

![N-(4-{[(2E)-2-(2,4-dimethoxybenzylidene)hydrazinyl]carbonyl}phenyl)hexanamide](/img/structure/B14951097.png)

![Benzyl N-(1-(hydroxymethyl)-2-oxo-2-{2-[(E)-1-phenylmethylidene]hydrazino}ethyl)carbamate](/img/structure/B14951105.png)
![4-[(E)-(2-{4-[(3,4-dimethylphenyl)amino]-6-[(4-nitrophenyl)amino]-1,3,5-triazin-2-yl}hydrazinylidene)methyl]-2-nitrophenol](/img/structure/B14951118.png)
![N-(4-Ethylphenyl)-N-({N'-[(3E)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)methanesulfonamide](/img/structure/B14951121.png)
![ethyl {(3Z)-3-[2-({[(2E)-3-(2-methoxyphenyl)prop-2-enoyl]amino}acetyl)hydrazinylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetate](/img/structure/B14951130.png)
